5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
Overview
Description
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene is an organic compound with the molecular formula C15H23BrO. It is characterized by the presence of a bromine atom, two tert-butyl groups, and a methoxy group attached to a benzene ring. This compound is commonly used in organic synthesis and research due to its unique chemical properties .
Scientific Research Applications
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Medicinal Chemistry: Researchers study its potential biological activities and use it as a building block for designing new drugs.
Chemical Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays
Safety and Hazards
Preparation Methods
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene can be synthesized through several methods. One common synthetic route involves the bromination of 1,3-di-tert-butyl-2-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with sodium methoxide in methanol can replace the bromine with a methoxy group.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, such as hydrogenation, to remove the bromine atom or reduce the tert-butyl groups.
Common reagents used in these reactions include sodium methoxide, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its effects are determined by its interactions with molecular targets such as enzymes or receptors. The bromine atom and tert-butyl groups influence its reactivity and binding affinity, making it a valuable tool in chemical biology .
Comparison with Similar Compounds
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene can be compared with similar compounds such as:
- 1-Bromo-4-methoxy-3,5-di-tert-butylbenzene
- 3,5-Di-tert-butyl-4-methoxybromobenzene
- 4-Bromo-2,6-di-tert-butylphenyl methyl ether
- 4-Methoxy-3,5-di-tert-butylbromobenzene
These compounds share similar structural features but differ in the position of the bromine and methoxy groups, which can affect their chemical reactivity and applications. The unique combination of substituents in this compound makes it particularly useful in specific synthetic and research contexts .
Properties
IUPAC Name |
5-bromo-1,3-ditert-butyl-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO/c1-14(2,3)11-8-10(16)9-12(13(11)17-7)15(4,5)6/h8-9H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHJQLVAMOKQHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546822 | |
Record name | 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-96-7 | |
Record name | 5-Bromo-1,3-bis(1,1-dimethylethyl)-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1516-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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